2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These compounds have shown interesting antiproliferative activity against lung cancer cells and could be potentially utilized for designing new antitumor agents .
Synthesis Analysis
The synthesis of these types of compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core, which can interact with various biological targets . The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cyclization and condensation reactions . The use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates has also been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by a molecular weight of around 310.34 g/mol . They have a topological polar surface area of 108 Ų and a complexity of 369 .Scientific Research Applications
Radioligand Development for Imaging
Compounds similar to 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have been studied for their potential as radioligands for imaging purposes, particularly in positron emission tomography (PET). For example, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, labeled with fluorine-18, have been synthesized for imaging the translocator protein (18 kDa), highlighting the compound's utility in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Antagonism of Adenosine Receptors
Research on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, which share a structural resemblance, indicates high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds have been developed as pharmacological probes for studying the A2A adenosine receptor, suggesting that similar compounds could be used to explore receptor functions and develop therapeutics for conditions influenced by adenosine receptor activity (Kumar et al., 2011).
Potential Antiasthmatic Agents
Triazolo[1,5-c]pyrimidines have been synthesized and evaluated as potential antiasthma agents. This research demonstrates the compound class's potential in inhibiting mediator release, a critical factor in asthma pathophysiology. The structural features and activity suggest that derivatives could be explored for their therapeutic potential in asthma and other allergic conditions (Medwid et al., 1990).
Affinity Towards Adenosine Receptors
Studies on 1,2,3-triazolo[4,5-d]pyrimidines have shown that modifications to the molecule can result in compounds with high affinity and selectivity for adenosine receptor subtypes, particularly the A1 receptor. This research underscores the potential of these compounds in developing drugs targeting the adenosine system, which plays a role in various physiological processes (Betti et al., 1999).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series . The compound was identified as a reversible LSD1 inhibitor and showed certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) .
Biochemical Pathways
The inhibition of LSD1 leads to changes in the methylation status of histones, which can affect gene expression . This can have downstream effects on various biochemical pathways, potentially leading to the inhibition of cancer proliferation and migration .
Result of Action
When cells were treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability was also suppressed . This suggests that the compound may have potential therapeutic effects in the context of diseases where LSD1 is overexpressed, such as certain types of cancer .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N6OS/c21-15-7-2-1-4-12(15)9-30-18-17(28-29-30)19(26-11-25-18)32-10-16(31)27-14-6-3-5-13(8-14)20(22,23)24/h1-8,11H,9-10H2,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVKDRJLPXPALV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.